REACTION_CXSMILES
|
F[B-](F)(F)F.[H+].N[C:8]1[CH:9]=[CH:10][C:11]([Cl:14])=[N:12][CH:13]=1.N([O:17][C:18]([CH3:21])(C)C)=O.C([O:24]CC)C>C(O)C>[C:18]([O:17][C:8]1[CH:9]=[CH:10][C:11]([Cl:14])=[N:12][CH:13]=1)(=[O:24])[CH3:21] |f:0.1|
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Name
|
|
Quantity
|
40.5 mL
|
Type
|
reactant
|
Smiles
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F[B-](F)(F)F.[H+]
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Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
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NC=1C=CC(=NC1)Cl
|
Name
|
|
Quantity
|
360 mL
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Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
23.5 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
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Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
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CUSTOM
|
Details
|
by stirring for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
the precipitated product was recovered by filtration
|
Type
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CUSTOM
|
Details
|
by drying
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Type
|
TEMPERATURE
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Details
|
The thus-obtained diazonium salt (32 g) in acetic anhydride (160 mL) was heated gradually to 90° C.
|
Type
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STIRRING
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Details
|
the mixture was stirred for 45 minutes
|
Duration
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45 min
|
Type
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TEMPERATURE
|
Details
|
cooled in air
|
Type
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CUSTOM
|
Details
|
The reaction solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate and water
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Type
|
WASH
|
Details
|
The organic layer was sequentially washed with water and saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate anhydrate
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Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified through silica gel chromatography (hexane-ethyl acetate)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |